molecular formula C16H19NO2 B2355394 N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide CAS No. 1428356-64-2

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2355394
CAS No.: 1428356-64-2
M. Wt: 257.333
InChI Key: VSYLZJUAELERJO-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide is an organic compound that features a furan ring, an ethyl chain, and a phenylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl halide reacts with the furan ring in the presence of a Lewis acid catalyst.

    Formation of the Phenylbutanamide Group: The phenylbutanamide group can be synthesized through an amide coupling reaction, where a phenylbutanoic acid derivative reacts with an amine in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic properties.

    Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific functionalities.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: This compound can be used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylbutanamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)-4-phenylbutanamide: Similar structure but with the furan ring attached at the 2-position.

    N-(2-(thiophen-3-yl)ethyl)-4-phenylbutanamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-(pyridin-3-yl)ethyl)-4-phenylbutanamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide is unique due to the specific positioning of the furan ring and the phenylbutanamide group, which can lead to distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(17-11-9-15-10-12-19-13-15)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYLZJUAELERJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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